molecular formula C6H10Br2 B1204518 1,2-Dibromocyclohexane CAS No. 5401-62-7

1,2-Dibromocyclohexane

Cat. No.: B1204518
CAS No.: 5401-62-7
M. Wt: 241.95 g/mol
InChI Key: CZNHKZKWKJNOTE-UHFFFAOYSA-N
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Description

1,2-Dibromocyclohexane is an organic compound with the molecular formula C6H10Br2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound consists of a cyclohexane ring with two bromine atoms attached to adjacent carbon atoms, making it a dibromo derivative of cyclohexane .

Biochemical Analysis

Biochemical Properties

1,2-Dibromocyclohexane plays a significant role in biochemical reactions, particularly in halogenation processes. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further react with other biomolecules. Additionally, this compound can form adducts with nucleophilic sites on proteins and DNA, potentially leading to mutagenic effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound has been observed to induce the expression of genes related to detoxification and stress response. Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes such as glutathione S-transferase, which plays a crucial role in detoxification. The compound can also induce the formation of reactive oxygen species (ROS), leading to oxidative damage to cellular components. Additionally, this compound can cause DNA damage by forming covalent adducts with DNA bases, resulting in mutations and potential carcinogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been shown to cause cumulative oxidative damage and persistent alterations in gene expression. In in vitro studies, prolonged exposure to the compound can lead to cell death and loss of cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, this compound can induce significant toxicity, including liver and kidney damage, and even mortality. Threshold effects have been observed, where a certain dose level leads to a sudden increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and elimination. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, which are then conjugated with glutathione by glutathione S-transferase. This conjugation facilitates the excretion of the compound through the bile and urine. The metabolism of this compound can also affect the levels of other metabolites, leading to changes in metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters such as the multidrug resistance-associated proteins (MRPs), which facilitate its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. The compound’s activity and function can be influenced by its subcellular localization. For instance, its presence in the mitochondria can lead to mitochondrial dysfunction and impaired energy production. Post-translational modifications, such as phosphorylation, can also affect the targeting and localization of this compound within cells .

Preparation Methods

1,2-Dibromocyclohexane can be synthesized through the bromination of cyclohexene. The reaction involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the reaction rate and prevent side reactions . The general procedure involves dissolving cyclohexene in a solvent, cooling the solution, and then slowly adding bromine while maintaining the temperature. The product is then purified through distillation .

Chemical Reactions Analysis

1,2-Dibromocyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, ammonia, and zinc. The major products formed depend on the type of reaction and the conditions used .

Scientific Research Applications

1,2-Dibromocyclohexane is used in various scientific research applications, including:

Mechanism of Action

The primary mechanism of action for 1,2-dibromocyclohexane involves electrophilic addition. The bromine atoms are polarized by the approaching π bond in the cyclohexene, leading to the formation of a bromonium ion intermediate. This intermediate is then attacked by a bromide ion, resulting in the formation of this compound .

Comparison with Similar Compounds

1,2-Dibromocyclohexane can be compared with other similar compounds such as:

This compound is unique due to its specific ring size and the presence of bromine atoms, which influence its reactivity and applications .

Properties

IUPAC Name

1,2-dibromocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZNHKZKWKJNOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883925
Record name Cyclohexane, 1,2-dibromo-
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Molecular Weight

241.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5401-62-7
Record name 1,2-Dibromocyclohexane
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Record name 1,2-Dibromocyclohexane
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Record name 1,2-Dibromocyclohexane
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Record name Cyclohexane, 1,2-dibromo-
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Record name Cyclohexane, 1,2-dibromo-
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Record name 1,2-dibromocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-dibromocyclohexane?

A1: this compound has the molecular formula C6H10Br2 and a molecular weight of 241.96 g/mol.

Q2: How is the structure of this compound confirmed?

A2: Various spectroscopic methods are employed for structural confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. NMR studies, including those conducted at low temperatures, have provided insights into the conformational equilibrium of this compound, specifically the ratio of diaxial to diequatorial conformers. [, , , ]

Q3: How is this compound used in electrocatalytic reactions?

A3: this compound serves as a model substrate in studies investigating the electrocatalytic activity of various systems, including metallophthalocyanines, cobaloximes, and vitamin B12 derivatives. These studies often utilize microemulsions to enhance catalytic efficiency. [, , , , , ]

Q4: Can you elaborate on the mechanism of this compound reduction in these catalytic systems?

A4: The mechanism typically involves the electrochemical reduction of the catalyst (e.g., a cobalt corrin complex) to its catalytically active form, which then reacts with this compound, leading to its debromination and the formation of cyclohexene. The catalyst is regenerated in the process, allowing for catalytic turnover. [, , ]

Q5: Are there alternative methods for the dehalogenation of this compound?

A5: Yes, this compound can be dehalogenated using various reagents, including lithium aluminum hydride, polysulfide ions, and lithium carbonate. These reactions typically proceed via elimination mechanisms, leading to the formation of cyclohexene. [, , ]

Q6: Have computational methods been employed to study this compound?

A6: Yes, computational chemistry techniques, including density functional theory (DFT) calculations, have been used to investigate the conformational properties, electronic structure, and reactivity of this compound. These calculations provide valuable insights into the factors governing its behavior in chemical reactions. [, ]

Q7: How do substituents on the cyclohexane ring affect the reactivity of this compound?

A7: The presence and nature of substituents on the cyclohexane ring can significantly influence the reactivity of this compound, particularly in reactions involving elimination or nucleophilic substitution. Steric and electronic factors associated with the substituents can affect the reaction rates and product distributions. [, , ]

Q8: How is this compound analyzed and quantified?

A8: Gas chromatography (GC), often coupled with electron capture detection (ECD) or mass spectrometry (MS), is commonly employed for the analysis and quantification of this compound. These techniques offer high sensitivity and selectivity, enabling the detection of trace amounts of this compound in complex mixtures. [, ]

Q9: What is known about the environmental fate and effects of this compound?

A9: this compound is a halogenated organic compound and its release into the environment raises concerns about potential ecological impacts. While specific data on this compound might be limited, its structural similarity to other halogenated compounds suggests potential persistence and bioaccumulation. Research on its environmental degradation pathways and toxicity to aquatic organisms is crucial. [, ]

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